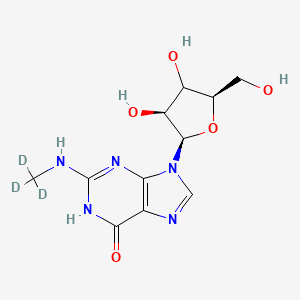
Epstein-barr virus BRLF1 (134-142)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epstein-Barr virus BRLF1 (134-142) is a peptide derived from the Epstein-Barr virus, which is a member of the human B lymphotropic herpesvirus family. This virus is highly prevalent in the human population and is associated with various diseases, including infectious mononucleosis and several types of cancer . The peptide Epstein-Barr virus BRLF1 (134-142) is a HLA-A11 restricted epitope, meaning it is recognized by the immune system in individuals with the HLA-A11 allele .
Métodos De Preparación
The synthesis of Epstein-Barr virus BRLF1 (134-142) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds . Industrial production methods for peptides like Epstein-Barr virus BRLF1 (134-142) often involve automated peptide synthesizers, which can produce large quantities of peptides with high purity.
Análisis De Reacciones Químicas
Epstein-Barr virus BRLF1 (134-142) can undergo various chemical reactions typical of peptides. These include:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction.
Aplicaciones Científicas De Investigación
Epstein-Barr virus BRLF1 (134-142) has several scientific research applications:
Immunology: It is used to study the immune response to Epstein-Barr virus, particularly in individuals with the HLA-A11 allele.
Cancer Research: The peptide is used in research on Epstein-Barr virus-associated cancers, such as nasopharyngeal carcinoma.
Vaccine Development: It is investigated as a potential component of vaccines aimed at eliciting an immune response against Epstein-Barr virus.
Diagnostic Tools: The peptide can be used in diagnostic assays to detect immune responses to Epstein-Barr virus.
Mecanismo De Acción
Epstein-Barr virus BRLF1 (134-142) exerts its effects by being recognized by cytotoxic T lymphocytes (CTLs) in individuals with the HLA-A11 allele. This recognition leads to the activation of CTLs, which can then target and destroy cells infected with Epstein-Barr virus . The molecular targets involved include the T cell receptor (TCR) on CTLs and the HLA-A11 molecule presenting the peptide on the surface of infected cells .
Comparación Con Compuestos Similares
Epstein-Barr virus BRLF1 (134-142) is unique in its specificity for the HLA-A11 allele. Similar compounds include other Epstein-Barr virus-derived peptides that are restricted by different HLA alleles, such as:
Epstein-Barr virus BZLF1 (190-197): Recognized by CTLs in individuals with the HLA-B8 allele.
Epstein-Barr virus EBNA3A (325-333): Recognized by CTLs in individuals with the HLA-B27 allele. These peptides share the common feature of being derived from Epstein-Barr virus and being recognized by the immune system, but they differ in their HLA restriction and specific amino acid sequences.
Propiedades
Fórmula molecular |
C42H70N10O13S |
|---|---|
Peso molecular |
955.1 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C42H70N10O13S/c1-8-21(2)32(51-41(63)34(25(6)54)52-35(57)22(3)44)39(61)45-20-31(56)50-33(24(5)53)40(62)46-23(4)36(58)47-28(16-18-66-7)37(59)49-30(19-26-12-14-27(55)15-13-26)38(60)48-29(42(64)65)11-9-10-17-43/h12-15,21-25,28-30,32-34,53-55H,8-11,16-20,43-44H2,1-7H3,(H,45,61)(H,46,62)(H,47,58)(H,48,60)(H,49,59)(H,50,56)(H,51,63)(H,52,57)(H,64,65)/t21-,22-,23-,24+,25+,28-,29-,30-,32-,33-,34-/m0/s1 |
Clave InChI |
GQEUVOICMKSFBN-DOICMAQZSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)N |
SMILES canónico |
CCC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid;(1R)-1-phenylethanamine](/img/structure/B12381216.png)





![(S)-2-amino-3'-(2-((S)-2-methylpiperazin-1-yl)pyrimidin-4-yl)-5',6,6',7-tetrahydro-4'H,5H-spiro[benzo[b]thiophene-4,7'-benzo[d]isoxazole]-3-carbonitrile](/img/structure/B12381246.png)


![N-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]butyl]-2-oxo-3H-1,3-benzoxazole-5-carboxamide](/img/structure/B12381258.png)


